molecular formula C11H20Br2O2 B14519223 5,5-Dibromo-2-heptyl-1,3-dioxane CAS No. 62787-10-4

5,5-Dibromo-2-heptyl-1,3-dioxane

Cat. No.: B14519223
CAS No.: 62787-10-4
M. Wt: 344.08 g/mol
InChI Key: RQVYGTCQKKAPFA-UHFFFAOYSA-N
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Description

5,5-Dibromo-2-heptyl-1,3-dioxane: is an organic compound with the molecular formula C11H20Br2O2 It is characterized by the presence of two bromine atoms and a heptyl group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-2-heptyl-1,3-dioxane typically involves the bromination of 2-heptyl-1,3-dioxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5,5-positions of the dioxane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dibromo-2-heptyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Formation of azido or thiol derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of de-brominated compounds.

Scientific Research Applications

5,5-Dibromo-2-heptyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dibromo-2-heptyl-1,3-dioxane involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring provides a stable framework for various chemical transformations. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

    5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: Another brominated dioxane compound with different substituents.

    1,3-Dioxane,5,5-dibromo-2-heptyl: A compound with a similar structure but different functional groups.

Uniqueness: 5,5-Dibromo-2-heptyl-1,3-dioxane is unique due to its specific heptyl group and bromine substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62787-10-4

Molecular Formula

C11H20Br2O2

Molecular Weight

344.08 g/mol

IUPAC Name

5,5-dibromo-2-heptyl-1,3-dioxane

InChI

InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-10-14-8-11(12,13)9-15-10/h10H,2-9H2,1H3

InChI Key

RQVYGTCQKKAPFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1OCC(CO1)(Br)Br

Origin of Product

United States

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